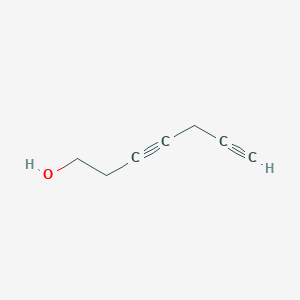

3,6 Heptadiynol

Description

3,6-Heptadiynol is an organic compound characterized by a seven-carbon chain (heptane backbone) containing two triple bonds (diynol) and a hydroxyl (-OH) group. The triple bonds are positioned at carbons 3 and 6, conferring unique reactivity and structural rigidity.

Properties

CAS No. |

180526-11-8 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

hepta-3,6-diyn-1-ol |

InChI |

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,8H,3,6-7H2 |

InChI Key |

LJFMPEDCJRYBFO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC#CCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The conjugated double bonds in 3,6-Heptadiene-2-ol are susceptible to oxidation. Potential reactions include:

-

Epoxidation : Reaction with oxidizing agents like ozone (O₃) or peracids (e.g., mCPBA) could form epoxides at one or both double bonds.

-

Dihydroxylation : Oxidation with reagents like KMnO₄ or OsO₄ may yield vicinal diols, depending on reaction conditions.

Acid-Catalyzed Cyclization

The hydroxyl group and conjugated double bonds facilitate intramolecular cyclization under acidic conditions (e.g., H₂SO₄):

-

Formation of cycloalkenols : Acid catalysis could lead to ring formation via hemiacetal or ether linkages, yielding cyclic structures such as cycloheptenols.

Nucleophilic Addition

The conjugated diene system can undergo nucleophilic additions:

-

Hydrogenation : Reduction with catalysts like Pd/C or PtO₂ under H₂ yields diols or fully saturated alcohols.

-

Electrophilic Attack : Reaction with electrophiles (e.g., bromine, chlorine) may occur at the double bonds, forming dihalides or epoxides.

Radical Reactions

The double bonds may participate in radical polymerization or cross-linking, particularly under UV or thermal initiation.

Structural and Synthetic Insights

-

Synthesis : While no direct synthesis methods for 3,6-Heptadiene-2-ol are detailed in the provided sources, related compounds like 1,6-Heptadiene are synthesized via dehydrohalogenation or catalytic dehydrogenation .

-

Stability : The conjugated diene system and hydroxyl group may influence stability, but experimental data on degradation pathways are lacking.

Data Tables

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Epoxidation | O₃, mCPBA, or H₂O₂/acid | Epoxides at one or both double bonds |

| Dihydroxylation | KMnO₄, OsO₄ | Vicinal diols |

| Acid-Catalyzed Cyclization | H₂SO₄, HCl | Cycloheptenols (ring structures) |

| Hydrogenation | Pd/C, H₂ | Heptanediol or heptanol |

Comparison with Similar Compounds

6-Methylheptan-3-ol

Structural Similarities :

- Both compounds share a seven-carbon chain and a hydroxyl group at position 3.

- 6-Methylheptan-3-ol (CAS 18720-66-6) is branched with a methyl group at carbon 6, whereas 3,6-Heptadiynol features conjugated triple bonds instead of branching .

Functional Differences :

- Reactivity: The triple bonds in 3,6-Heptadiynol make it more reactive toward addition reactions (e.g., hydrogenation, halogenation) compared to the saturated 6-Methylheptan-3-ol.

- Applications: 6-Methylheptan-3-ol is used in flavoring agents and solvents, while 3,6-Heptadiynol’s conjugated system may suit polymer synthesis or catalytic applications.

| Property | 3,6-Heptadiynol | 6-Methylheptan-3-ol |

|---|---|---|

| Functional Groups | Two triple bonds, -OH | -OH, methyl branch |

| Reactivity | High (unsaturated) | Moderate (saturated) |

| Potential Applications | Polymers, catalysts | Flavors, solvents |

3-Heptanone Derivatives

Key Contrasts :

- Functional Groups: 3-Heptanone derivatives (e.g., 3-Heptanone, 6-methyl-6-[(trimethylsilyl)oxy], CAS 123065-57-6) contain a ketone group instead of an alcohol and triple bonds .

- Synthesis: Ketones like 3-Heptanone are often synthesized via oxidation of secondary alcohols, whereas 3,6-Heptadiynol likely requires alkyne coupling or hydration reactions.

Reactivity Comparison :

- Ketones undergo nucleophilic additions (e.g., Grignard reactions), while 3,6-Heptadiynol’s triple bonds may participate in cycloadditions or polymerization.

Chlorinated Bicyclic Compounds

Structural Context :

- discusses 3,6-dibenzobicyclo[3.3.0] derivatives with halogen substituents. Though structurally distinct, their reactivity under reductive conditions (e.g., Zn/EtOH) highlights the role of conjugated systems in rearrangement reactions .

Relevance to 3,6-Heptadiynol:

- Both systems exhibit sensitivity to substituent effects. For example, halogen atoms in bicyclic compounds enhance reactivity, akin to how triple bonds in 3,6-Heptadiynol could stabilize transition states in catalytic processes.

Heptadecenal (Aldehydes)

Functional Group Comparison :

- Heptadecenal (CAS 98028-42-3) is an α,β-unsaturated aldehyde with a 17-carbon chain. Unlike 3,6-Heptadiynol, its aldehyde group and single double bond limit its use in cross-coupling reactions .

Research Findings and Data Gaps

- Synthetic Challenges: and emphasize the role of reaction conditions (temperature, catalysts) in forming complex structures. 3,6-Heptadiynol’s synthesis may require similar precision to avoid side reactions.

- Stability: The conjugated triple bonds in 3,6-Heptadiynol likely confer thermal stability, as seen in halogenated bicyclic systems .

- Data Limitations: Direct experimental data on 3,6-Heptadiynol’s properties (e.g., boiling point, solubility) are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 3,6-Heptadiynol in laboratory settings?

Methodological Answer:

- Handling Precautions: Use nitrile or neoprene gloves, and ensure proper glove removal to avoid skin contact. Decontaminate gloves before disposal per local regulations .

- PPE: Full-body chemical-resistant suits and safety goggles are mandatory. For respiratory protection, use NIOSH-certified P95 (US) or EN 143-compliant P1 (EU) respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher risk .

- Emergency Measures: In case of inhalation, move to fresh air and administer artificial respiration if needed. For skin/eye contact, rinse with water for ≥15 minutes and consult a physician .

- Data Gaps: Specific flammability, vapor pressure, and acute toxicity data for 3,6-Heptadiynol are unavailable; extrapolate from analogous alkynols (e.g., 2-Heptanol) and apply precautionary principles .

Q. How can researchers characterize 3,6-Heptadiynol’s physicochemical properties using standardized analytical techniques?

Methodological Answer:

- Spectroscopic Analysis: Employ -NMR and -NMR to confirm molecular structure. IR spectroscopy can identify alkyne (C≡C) and alcohol (-OH) functional groups.

- Chromatography: Use GC-MS for purity assessment and HPLC for quantifying degradation products under varying storage conditions .

- Physical Properties: Determine melting/boiling points via differential scanning calorimetry (DSC) and dynamic vapor pressure analysis. Measure log Pow (octanol-water coefficient) using shake-flask methods .

- Reporting Standards: Adhere to IUPAC nomenclature and document uncertainties (e.g., ±0.1°C for melting points). Include raw data in appendices and processed data in results sections .

Advanced Research Questions

Q. How can contradictory literature data on 3,6-Heptadiynol’s stability under acidic/basic conditions be resolved?

Methodological Answer:

- Systematic Review Framework: Conduct a scoping study (Arksey & O’Malley, 2005) to map existing data, identify gaps (e.g., missing decomposition products), and prioritize replication studies .

- Controlled Experiments: Design pH-dependent stability assays (e.g., 1M HCl/NaOH at 25–80°C) with LC-MS monitoring. Compare degradation kinetics using Arrhenius plots .

- Statistical Validation: Apply ANOVA to assess significance (p < 0.05) between experimental and literature values. Report confidence intervals to quantify uncertainty .

Q. What methodologies are optimal for assessing 3,6-Heptadiynol’s potential genotoxicity and carcinogenicity?

Methodological Answer:

- In Silico Prediction: Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity based on structural analogs. Cross-validate with Ames test data if available .

- In Vitro Assays: Perform micronucleus tests (OECD 487) on human lymphocyte cultures. For carcinogenicity, use cell transformation assays (e.g., BALB/c 3T3) .

- Ethical Compliance: Ensure protocols align with institutional review boards (IRBs). Document ethical considerations, including cell line sourcing and disposal .

Q. How should researchers design experiments to address gaps in 3,6-Heptadiynol’s environmental fate and bioaccumulation potential?

Methodological Answer:

- Experimental Design: Use the PECO framework (Population: aquatic organisms; Exposure: 3,6-Heptadiynol; Comparator: control groups; Outcome: bioconcentration factors) .

- Aquatic Fate Studies: Measure hydrolysis half-lives (OECD 111) and photodegradation rates under simulated sunlight. Use -labelled compounds to track bioaccumulation in Daphnia magna .

- Data Synthesis: Apply PRISMA guidelines for meta-analysis of existing ecotoxicological data. Highlight discrepancies (e.g., log Kow variability) and propose harmonized testing protocols .

Methodological Notes

- Data Gaps: Critical parameters (e.g., acute toxicity, decomposition pathways) are undefined for 3,6-Heptadiynol. Researchers should prioritize replicating foundational studies and publishing negative results .

- Ethical Reporting: Avoid overgeneralizing findings. Use phrases like “preliminary evidence suggests” when extrapolating from analogs. Disclose funding sources and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.